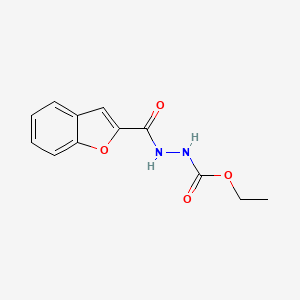

Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate

Description

Properties

CAS No. |

78620-34-5 |

|---|---|

Molecular Formula |

C12H12N2O4 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

ethyl N-(1-benzofuran-2-carbonylamino)carbamate |

InChI |

InChI=1S/C12H12N2O4/c1-2-17-12(16)14-13-11(15)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

XFXBIHJASCXVMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NNC(=O)C1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate typically involves the reaction of benzofuran-2-carboxylic acid with ethyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine moiety (–NH–NH–) acts as a nucleophile, enabling reactions with electrophilic agents.

Condensation Reactions

The carbonyl group participates in condensation reactions to form hydrazones or Schiff bases.

Cycloaddition and Heterocycle Formation

The benzofuran ring and hydrazine group facilitate cycloaddition reactions.

Acid/Base-Mediated Transformations

The compound undergoes pH-dependent structural changes:

Industrial-Scale Modifications

Large-scale reactions employ optimized protocols:

Comparative Reactivity Table

Key functional groups and their reactivity:

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Hydrazine (–NH–NH–) | Nucleophilic substitution | Alkylation with methyl iodide |

| Benzofuran carbonyl | Electrophilic substitution | Condensation with aldehydes |

| Ethoxycarbonyl (–OCOOEt) | Hydrolysis/transesterification | Acid-catalyzed ester cleavage |

This compound’s multifunctional design enables its use as a versatile building block in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and asymmetric reaction pathways.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate has the molecular formula and a molecular weight of approximately 248.23 g/mol. The compound features a benzofuran moiety, which is known for its diverse pharmacological profiles, including antimicrobial and anticancer activities .

Synthesis of Derivatives

One of the primary applications of this compound lies in its role as a precursor for synthesizing various derivatives. For example, it has been used to create pyrazole derivatives, which exhibit significant antimicrobial activity . The synthesis typically involves the reaction of the compound with hydrazine hydrate under acidic conditions, leading to the formation of substituted pyrazoles.

Table 1: Synthesis of Pyrazole Derivatives

| Compound | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Pyrazole 1 | This compound | Hydrazine hydrate in ethanol | 85% |

| Pyrazole 2 | This compound | Acetic acid reflux | 90% |

Biological Evaluations

Research has highlighted the biological potential of compounds derived from this compound. Studies indicate that these derivatives can act as effective inhibitors for various biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several benzofuran derivatives synthesized from this compound. The results showed that these compounds exhibited significant activity against a range of bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Inhibition of Carbonic Anhydrase

Another notable application is the exploration of benzofuran-based carboxylic acids as inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including cancer. Compounds derived from this compound have been shown to inhibit specific isoforms of carbonic anhydrase with submicromolar potency, indicating their potential therapeutic applications in cancer treatment .

Case Study 1: Antimicrobial Activity

In a study published in Scientific Reports, researchers synthesized a series of pyrazole derivatives from this compound and tested their antimicrobial efficacy. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, demonstrating the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Cancer Therapeutics

A recent investigation focused on the use of benzofuran derivatives as carbonic anhydrase inhibitors. The study found that certain derivatives synthesized from this compound displayed selective inhibition against hCA IX, an isoform associated with hypoxic tumors. These findings suggest that such compounds could be further developed into targeted therapies for cancer .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The table below compares key structural and synthetic attributes of ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate with similar hydrazine-carboxylate derivatives:

Key Observations:

Physicochemical Properties

Crystallography and Characterization

- X-ray Suitability : Benzofuran hydrazines (e.g., ) form stable crystals, enabling precise structural confirmation.

Biological Activity

Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis typically involves the reaction of benzofuran derivatives with hydrazine and subsequent modifications to form the desired hydrazinecarboxylate structure. The process often employs methods such as refluxing with hydrazine hydrate in alcohol solvents, leading to high yields of the target compound. For instance, the reaction of ethyl benzofuran-2-carboxylate with hydrazine hydrate has been documented, confirming the formation of various hydrazide derivatives .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Carbonic Anhydrase : Some benzofuran derivatives exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA II, which are implicated in cancer progression. This compound may share similar inhibitory properties, although specific KI values for this compound are yet to be established .

- Anticancer Activity : Research indicates that benzofuran derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, derivatives have shown a significant increase in sub-G1 phase cells in MDA-MB-231 breast cancer cells, suggesting a potential role in cancer therapy .

Anticancer Properties

A study investigating benzofuran derivatives demonstrated that certain compounds led to a notable reduction in cell viability in various cancer cell lines. The introduction of functional groups on the benzofuran ring was found to enhance antiproliferative activity. For instance, methyl and methoxy substitutions at specific positions on the benzofuran ring significantly increased cytotoxicity against A549 lung adenocarcinoma cells .

| Compound | Cell Line | % Viability Reduction |

|---|---|---|

| 9e | MDA-MB-231 | 25.53% (sub-G1 phase) |

| 10h | A549 | 64% |

| 10g | A549 | 66% |

Antimicrobial Activity

Another aspect of the biological profile includes antimicrobial activity. Benzofuran derivatives have shown promise against various pathogens, although specific data regarding this compound is limited. The general trend indicates that modifications to the benzofuran structure can enhance antibacterial and antifungal properties .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via a two-step procedure:

Hydrazide Formation : Reacting methyl 2-(1-benzofuran-2-yl)quinoline-4-carboxylate with hydrazine hydrate in dry ethanol under reflux (4–6 hours) yields the hydrazide intermediate. Excess hydrazine ensures complete conversion .

Carboxylation : The hydrazide is treated with ethyl chloroformate or diethyl carbonate in a polar aprotic solvent (e.g., THF/DMF) under basic conditions (e.g., NaH) to introduce the ethyl carboxylate group. Reaction progress is monitored via TLC, and purification involves column chromatography (n-hexane/ethyl acetate gradients) .

- Optimization : Key parameters include stoichiometric ratios (hydrazine:carbonyl precursor = 2:1), solvent polarity, and reaction temperature. Recrystallization from methanol improves purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Spectroscopy :

- 1H/13C NMR : Confirms the presence of the benzofuran carbonyl (δ ~160–165 ppm) and ethyl carboxylate (δ ~1.3–1.4 ppm for CH3, δ ~4.2–4.3 ppm for CH2) .

- IR : Identifies N–H stretching (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and benzofuran C–O–C (1250–1300 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Crystallization : Slow evaporation from methanol/ethanol yields single crystals. Data collection uses a Bruker D8 Venture diffractometer (Mo Kα radiation) .

- Refinement : SHELXL refines atomic positions and thermal parameters. Key steps include:

Initial Phasing : SHELXD generates trial structures via dual-space methods.

Model Building : SHELXE iteratively improves electron density maps.

Validation : R-factor (<5%), residual density maps, and Hirshfeld surface analysis ensure accuracy .

- Case Study : A related hydrazine-carboxylate derivative showed torsional strain in the benzofuran-hydrazine linkage, resolved via SHELXL’s restraints on bond lengths/angles .

Q. What strategies enhance enantioselectivity in derivatives of this compound?

- Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids in allylation reactions (e.g., Scheme 60) achieves >90% ee. Steric effects in the hydrazine-carboxylate moiety direct nucleophilic attack .

- Halocyclization : Bromocyclization with Br+(coll)2PF6− in CH2Cl2 under anhydrous conditions forms pyrazolidine derivatives with defined stereocenters. Quenching with cyanide/azide anions stabilizes intermediates .

Q. How can computational methods predict bioactivity and guide structural modifications?

- Cheminformatics :

- QSAR Models : Train on derivatives with MIC data (e.g., antitubercular activity). Descriptors include logP, polar surface area, and H-bond donors .

- Docking : AutoDock Vina simulates binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). The benzofuran carbonyl forms critical H-bonds with Tyr158 .

- Validation : Synthesize top-ranked virtual hits and test in vitro. A recent study reported MIC = 1.56 µg/mL against M. tuberculosis H37Rv for a nitro-substituted derivative .

Q. What experimental design principles address contradictions in reported biological activity data?

- Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) arise from:

Assay Variability : Standardize broth microdilution (CLSI guidelines) and use ATCC reference strains .

Solubility Effects : Use DMSO stocks (<1% v/v) to avoid precipitation. Confirm solubility via dynamic light scattering .

Metabolic Stability : Incubate compounds with liver microsomes to identify rapid degradation (e.g., ester hydrolysis), which may explain false negatives .

Methodological Notes

- Synthetic Challenges : this compound is prone to hydrolysis; store under nitrogen at −20°C .

- Advanced Characterization : High-resolution mass spectrometry (HRMS) with ESI+ mode confirms molecular ions (e.g., [M+H]+ = 331.1052 for C13H12N2O4) .

- Data Reproducibility : Report reaction yields as isolated masses (not GC/MS integrals) and provide raw NMR/FID files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.